4-Amino-1,2,3-trimethylpyrazolin-5-one
Description
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-amino-1,2,5-trimethylpyrazol-3-one |
InChI |
InChI=1S/C6H11N3O/c1-4-5(7)6(10)9(3)8(4)2/h7H2,1-3H3 |
InChI Key |
WPMVPXQSYCMWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C)N |
Origin of Product |
United States |
Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation and Molecular Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iqnih.gov
The IR spectrum would be dominated by strong absorptions corresponding to the key functional groups. A prominent, strong band would be observed for the carbonyl (C=O) stretching vibration. The N-H stretching vibrations of the primary amino group would appear as one or two sharp bands in the high-frequency region. The C-H stretching and bending vibrations of the three methyl groups would also be clearly visible.
Table 2: Characteristic IR and Raman Vibrational Frequencies for 4-Amino-1,2,3-trimethylpyrazolin-5-one
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Methyl (C-H) | Stretch | 2850 - 3000 |
| Carbonyl (C=O) | Stretch | 1650 - 1700 |
| Alkene (C=C) | Stretch | ~1600 |
Note: These are typical frequency ranges for the specified functional groups. mdpi.comresearchgate.net
Raman spectroscopy provides complementary information. While the C=O stretch would be visible, non-polar bonds like the C=C double bond in the ring often produce a stronger signal in the Raman spectrum compared to the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
The high-resolution mass spectrum would allow for the precise determination of the molecular mass, which can be used to confirm the molecular formula (C₆H₁₁N₃O). The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, respectively. Analysis of the fragmentation pattern provides structural information, as the molecule breaks apart in a predictable manner. researchgate.netresearchgate.net Common fragmentation pathways for this compound could involve the loss of methyl radicals (•CH₃), the elimination of the amino group (•NH₂), or cleavage of the pyrazolinone ring.
Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 141.17 g/mol )
| m/z | Identity |
|---|---|
| 141 | Molecular Ion [M]⁺ |
| 126 | [M - CH₃]⁺ |
| 113 | [M - CO]⁺ or [M - N₂H₂]⁺ |
Note: Fragmentation is complex and these represent plausible pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules containing chromophores, such as conjugated systems and carbonyl groups.
The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions associated with the conjugated C=C-C=O system and n→π* transitions associated with the lone pair electrons on the carbonyl oxygen and ring nitrogen atoms. researchgate.net The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity. This technique is also a powerful tool for investigating potential tautomerism. jocpr.com If the compound exists in equilibrium with a tautomeric form (e.g., an iminol form where the carbonyl becomes C-OH and a C=N bond is formed), the conjugated system would be altered, leading to a different UV-Vis absorption spectrum. By monitoring changes in the spectrum under different conditions (e.g., pH, solvent), the presence and relative populations of tautomers can be studied.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the exact atomic connectivity and conformation. nih.govmdpi.com
For this compound, an X-ray crystal structure would unambiguously confirm the geometry of the five-membered pyrazolinone ring and the positions of the amino and three methyl substituents. Furthermore, it would provide crucial information on the supramolecular structure, which is the arrangement of molecules in the crystal lattice. researchgate.net The analysis would reveal intermolecular interactions, such as hydrogen bonds, which are expected to play a significant role. For example, the amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, potentially leading to the formation of dimers or extended chain-like structures in the solid state. nih.gov
Reactivity and Reaction Mechanisms of 4 Amino 1,2,3 Trimethylpyrazolin 5 One
Electronic Structure, Tautomerism, and Resonance Contributions Affecting Reactivity
The reactivity of 4-Amino-1,2,3-trimethylpyrazolin-5-one is fundamentally influenced by its electronic structure, which allows for tautomerism and resonance stabilization. The pyrazolin-5-one ring can exist in several tautomeric forms, primarily the CH, OH, and NH forms. The presence of the amino group at the C4 position and methyl groups at N1, N2, and C3 positions significantly impacts the electron distribution within the heterocyclic ring.
Reactions at the 4-Amino Group: Derivatization and Functionalization
The primary amino group at the C4 position is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Formation of Schiff Bases and Related Imines
The 4-amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are valuable intermediates in organic synthesis and often exhibit a range of biological activities. The formation of the azomethine group (-N=CH-) is a characteristic feature of this reaction. nih.govekb.egdergipark.org.trresearchgate.netnih.gov
Table 1: Examples of Schiff Base Formation
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product |
|---|---|---|
| This compound | Benzaldehyde | 4-(Benzylideneamino)-1,2,3-trimethylpyrazolin-5-one |
| This compound | Acetone | 4-(Isopropylideneamino)-1,2,3-trimethylpyrazolin-5-one |
This table presents hypothetical examples based on the general reactivity of amino groups.
Acylation, Sulfonylation, and Other N-Substitutions
The nucleophilic nature of the 4-amino group also facilitates its reaction with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are important for introducing various functional groups onto the pyrazolinone core, which can modulate the compound's chemical and physical properties.
Electrophilic and Nucleophilic Reactions of the Pyrazolin-5-one Ring System
The pyrazolin-5-one ring itself is susceptible to both electrophilic and nucleophilic attack at different positions, leading to a variety of structural modifications. rsc.orgnih.govnih.gov
Cycloaddition Reactions and Annulation Pathways
Pyrazolin-5-one derivatives can participate in cycloaddition reactions, acting as synthons for the construction of fused heterocyclic systems. acs.org The double bond within the ring can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. These reactions provide a powerful tool for the synthesis of complex polycyclic molecules containing the pyrazole (B372694) moiety. Annulation, the formation of a new ring fused to the existing one, can also be achieved through various intramolecular and intermolecular cyclization strategies.
Transformations of the Carbonyl (C-5) and Adjacent Centers
The carbonyl group at the C-5 position is a reactive site for nucleophilic attack. It can undergo reactions typical of ketones, such as reduction to a hydroxyl group or reaction with Grignard reagents to introduce alkyl or aryl substituents. The adjacent C-4 position, being activated by both the amino group and the carbonyl group, is also a potential site for various chemical modifications.
Table 2: Summary of Reactivity
| Section | Reaction Type | Key Reactants | Products |
|---|---|---|---|
| 4.2.1 | Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) |
| 4.2.2 | Acylation/Sulfonylation | Acyl Halides, Sulfonyl Halides | Amides, Sulfonamides |
| 4.3.1 | Cycloaddition | Dienes, Dipoles | Fused Heterocycles |
Oxidation and Reduction Chemistry of the Pyrazolin-5-one Scaffold
The pyrazolin-5-one ring system is susceptible to both oxidation and reduction reactions, the outcomes of which are highly dependent on the nature of the substituents and the reagents employed. The presence of the amino group at the C4 position and the methyl groups on the nitrogen and carbon atoms of this compound significantly influences its redox behavior.
One-electron redox reactions have been a key area of study for understanding the fundamental chemistry of pyrazolin-5-one derivatives. nih.gov Pulse radiolysis studies on aqueous solutions of several pyrazolin-5-one derivatives have shown that one-electron oxidation occurs readily. nih.gov For instance, methyl-substituted 2-pyrazolin-5-ones exhibit one-electron oxidation potentials in the range of 0.32-0.39 V versus the normal hydrogen electrode. nih.gov These compounds are rapidly oxidized by strong oxidants like the dibromide radical anion (Br₂⁻) but react more slowly with weaker oxidants such as peroxyl radicals. nih.gov The specific oxidation potential is influenced by the substitution pattern on the ring. For comparison, antipyrine (B355649), which has a phenyl substitution, displays a much higher oxidation potential, estimated at 1.2-1.5 V. nih.gov
The aerial oxidation of related compounds like 4-aminoantipyrine (B1666024) in dimethylformamide (DMF) provides insight into potential oxidative pathways. This process involves the oxidation of a methyl group to an aldehyde, which then undergoes an intermolecular Schiff base formation with another molecule of 4-aminoantipyrine. nih.gov This suggests that under certain conditions, the methyl groups of this compound could also be susceptible to oxidation.
Furthermore, computational studies combined with experimental work have elucidated the mechanism of oxidative ring-opening in 1H-pyrazol-5-amines. researchgate.net In the presence of an oxidizing agent like iodosobenzene (B1197198) (PhIO), the reaction is proposed to proceed through the formation of a hydroxylamine (B1172632) intermediate. This is followed by the elimination of a water molecule, leading to the ring-opened product, a 3-diazenylacrylonitrile derivative. researchgate.net This highlights a potential pathway for the oxidative degradation of the pyrazolin-5-one scaffold itself.
The reduction of the pyrazolin-5-one scaffold is less commonly detailed in the literature, but the general principles of heterocyclic chemistry suggest that the carbonyl group at the C5 position could be a target for reducing agents.
Table 1: One-Electron Oxidation Potentials of Selected Pyrazolin-5-one Derivatives
| Compound | Substituents | One-Electron Oxidation Potential (V vs. NHE) |
|---|---|---|
| Methyl-substituted 2-pyrazolin-5-ones | Methyl groups | 0.32 - 0.39 nih.gov |
Mechanistic Investigations of Intramolecular Rearrangements and Chemical Transformations
The pyrazolin-5-one scaffold is a versatile building block in organic synthesis, and its derivatives can undergo various intramolecular rearrangements and chemical transformations to yield a diverse range of heterocyclic compounds. rsc.org
One notable rearrangement is the acyloin-type rearrangement observed in related pyrazolin-5-one systems. For example, 4-hydroxy-3,4-diphenyl-Δ²-pyrazolin-5-one can be synthesized from 5-hydroxy-3,5-diphenyl-Δ²-pyrazolin-4-one through treatment with ethanolic sodium hydroxide. The proposed mechanism for this transformation involves an acyloin rearrangement. rsc.org This type of rearrangement involves the migration of an alkyl or aryl group from a carbon bearing a hydroxyl group to an adjacent carbonyl carbon.
The amino group at the C4 position of this compound is a key functional handle for further chemical transformations. For instance, 5-aminopyrazoles are known to react with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃) in a one-flask synthesis to produce pyrazolo[3,4-d]pyrimidines. mdpi.com The mechanistic pathway for this transformation involves a Vilsmeier amidination and imination reaction, followed by an intermolecular heterocyclization. mdpi.com Mechanistic studies have demonstrated that 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine intermediates are key to this reaction. mdpi.com
Furthermore, the reactivity of the pyrazole ring can lead to the construction of more complex fused heterocyclic systems. An example is the oxidative ring-opening of 1H-pyrazol-5-amines, which can be followed by a domino cyclization. The resulting 3-diazenylacrylonitriles can undergo a nucleophilic addition with deprotonated 1H-pyrrole-2-carbaldehydes, triggering a cyclization cascade to afford 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives. researchgate.net
Table 2: Key Chemical Transformations of the Pyrazolin-5-one Scaffold
| Starting Material Class | Reagents/Conditions | Product Class | Transformation Type |
|---|---|---|---|
| 5-Hydroxy-pyrazolin-4-one derivative | Ethanolic NaOH | 4-Hydroxy-pyrazolin-5-one derivative | Acyloin Rearrangement rsc.org |
| 5-Aminopyrazole | N,N-substituted amides, PBr₃, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidine | Vilsmeier amidination, Imination, Heterocyclization mdpi.com |
| 1H-Pyrazol-5-amine | PhIO, 1H-pyrrole-2-carbaldehyde | 3H-Pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine | Oxidative Ring-Opening, Domino Cyclization researchgate.net |
Theoretical and Computational Chemistry Studies on 4 Amino 1,2,3 Trimethylpyrazolin 5 One
Quantum Chemical Calculations: Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the ground state properties of molecules like 4-Amino-1,2,3-trimethylpyrazolin-5-one. By approximating the complex many-electron wavefunction with the electron density, DFT allows for the calculation of a wide range of molecular properties.
Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors
A fundamental aspect of understanding a molecule's behavior is the characterization of its electronic structure. DFT calculations can provide a detailed picture of how electrons are distributed within this compound. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a small HOMO-LUMO energy gap indicated its chemical reactivity. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.
Table 1: Global Reactivity Descriptors Derived from DFT Calculations
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
This table represents the theoretical framework for calculating reactivity descriptors. Actual values for this compound would require specific DFT calculations.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govnih.gov Comparing these predicted spectra with experimental data is crucial for structure verification. The accuracy of these predictions can be influenced by the choice of functional and basis set. nih.gov
Infrared (IR): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an experimental IR spectrum. researchgate.netnih.gov By analyzing the vibrational modes, specific functional groups within this compound could be identified. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results. researchgate.net
UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.govsapub.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to HOMO-LUMO transitions. This information is valuable for understanding the electronic properties and potential color of the compound.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable bonds, such as the methyl groups in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.
A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org By systematically varying key dihedral angles and calculating the energy at each point, a PES can be constructed. This surface reveals the low-energy valleys corresponding to stable conformers and the saddle points representing the transition states between them. For instance, a systematic analysis of the conformational space of 1,4- and 1,5-substituted 1,2,3-triazole amino acids was conducted using quantum chemical calculations to locate potential minima. nih.gov A similar approach for this compound would elucidate its preferred three-dimensional structure.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For a hypothetical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.
Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis follows the reaction path downhill from the transition state, connecting it to the reactants and products. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical processes occur in solution. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment.
In an MD simulation, the motion of the molecule and surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the investigation of dynamic processes, such as conformational changes and intermolecular interactions with the solvent. MD simulations can provide insights into how the solvent affects the structure and properties of the solute. For example, MD simulations have been used to study the binding selectivity of inhibitors to proteins and the initial decomposition mechanisms of energetic materials. nih.govnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are built by calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule.
For this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or other relevant chemical characteristics. This would involve calculating a range of descriptors for a series of related compounds with known properties and then using statistical methods to build a predictive model. Graph theory-based approaches can be used to generate molecular fragments for use in QSPR modeling. researchgate.net
Synthesis and Advanced Applications of 4 Amino 1,2,3 Trimethylpyrazolin 5 One Derivatives and Analogs
Design Principles for Structural Modifications of the Pyrazolin-5-one Core
The pyrazolin-5-one scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile template for structural modifications. mdpi.com Design principles for modifying the 4-amino-1,2,3-trimethylpyrazolin-5-one core are guided by the goal of fine-tuning its electronic, steric, and physicochemical properties to enhance its utility in various applications. Key strategies involve substitutions at the N1, C3, and C4 positions, as well as modifications of the exocyclic amino group.
Substitutions on the pyrazole (B372694) ring, particularly at the N1-phenyl group (if present in analogs) or the C3-methyl group, can significantly influence the molecule's conformation and electronic distribution. nih.gov For instance, introducing electron-withdrawing or electron-donating groups can modulate the acidity of the pyrazolinone ring and the nucleophilicity of the exocyclic amino group, thereby affecting its reactivity and coordination properties. mdpi.com
Another key design principle is the derivatization of the 4-amino group. This can be achieved through reactions like Schiff base formation, acylation, or sulfonylation, leading to a wide array of derivatives with altered biological activities or coordination capabilities. nih.gov These modifications can introduce new functional groups, extend the molecular framework, and create new hydrogen bonding sites, which are crucial for molecular recognition and self-assembly processes in both biological systems and crystal engineering.
Furthermore, the pyrazolin-5-one core can be incorporated into larger, fused heterocyclic systems. This approach aims to create novel chemical entities with unique three-dimensional structures and potentially enhanced properties. The design of such molecules often relies on computational modeling to predict their geometry and electronic properties, guiding the synthetic strategy towards targets with desired characteristics. nih.gov
Synthesis of Novel Heterocyclic Systems Incorporating the this compound Moiety
The this compound moiety is a valuable synthon for the construction of a variety of novel heterocyclic systems. Its reactive amino group and the adjacent carbonyl function allow for a range of cyclization and condensation reactions.
One common strategy involves the reaction of the 4-amino group with various electrophiles to form fused heterocyclic systems. For example, cyclocondensation with orthoesters can lead to the formation of triazino-tetrazine systems. researchgate.net Similarly, reaction with dicarbonyl compounds or their equivalents can yield fused pyrimidine (B1678525) or diazepine (B8756704) rings. The use of microwave irradiation has been shown to be an efficient method for promoting these types of reactions. nih.gov
Domino reactions, which involve a cascade of intramolecular transformations, provide an elegant route to complex heterocyclic structures from simple pyrazolinone precursors. nih.gov These reactions can be initiated by the nucleophilic attack of the 4-amino group on a suitable reaction partner, followed by a series of cyclization and rearrangement steps.
Another approach is the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to append triazole rings to the pyrazolin-5-one core. nih.gov This method is known for its high efficiency and regioselectivity. Furthermore, the 4-amino group can be diazotized and subsequently converted into an azide, which can then participate in cycloaddition reactions to form tetrazole-fused systems.
The following table summarizes some of the synthetic strategies employed to generate novel heterocyclic systems from amino-azole precursors, which are applicable to this compound.
| Reaction Type | Reagents | Resulting Heterocycle | Reference |
| Cyclocondensation | Orthoesters | Triazino-tetrazines | researchgate.net |
| Cyclocondensation | Carboxylic acids | Thiadiazolo-triazinones | researchgate.net |
| Domino Ring Closure | 2-Formylbenzoic acid | Isoindolo-quinazolinones | nih.gov |
| Click Reaction (CuAAC) | Alkynes, Azides | 1,2,3-Triazoles | nih.gov |
| Oxidative Cyclization | Amidine-bearing tetrazines | Triazolo-tetrazines | beilstein-journals.org |
Structure-Reactivity Relationship (SRR) Studies in Derivatives
Structure-reactivity relationship (SRR) studies of this compound derivatives are crucial for understanding how modifications to the molecular structure influence their chemical behavior and, consequently, their functional properties. The reactivity of these derivatives is primarily governed by the electronic and steric effects of the substituents on the pyrazolin-5-one ring and the exocyclic amino group.
The tautomerism of the pyrazole ring system can significantly impact its reactivity. mdpi.com Substituents can influence the equilibrium between different tautomeric forms, which in turn affects the nucleophilicity of the ring nitrogens and the exocyclic amino group. For instance, electron-donating groups on the pyrazole ring would be expected to increase the electron density on the heteroatoms, enhancing their reactivity towards electrophiles.
In the context of biological activity, SRR studies have shown that the nature of the substituent at the 4-position is critical. For instance, in a series of 4-cycloalkylamino-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives, the size and nature of the cycloalkyl group had a significant impact on their affinity and selectivity for adenosine (B11128) receptors. researchgate.net Similarly, for 7-amino- nih.govresearchgate.netnih.govtriazolo[1,5-a] researchgate.netnih.govresearchgate.nettriazines as CK1δ inhibitors, substitutions at the 2 and 5-positions were explored to optimize inhibitory activity, with computational studies identifying key interactions with the target protein. nih.gov
The following table provides examples of how structural modifications in pyrazole and related heterocyclic derivatives can influence their reactivity and activity, offering insights into potential SRR for this compound derivatives.
| Structural Modification | Observed Effect | Application Context | Reference |
| Substitution on the benzofused moiety of triazoloquinoxalinones | Altered A1 and A3 adenosine receptor affinity | Medicinal Chemistry | researchgate.net |
| Substitution at the 2 and 5-positions of triazolotriazines | Modulated CK1δ inhibitory activity | Medicinal Chemistry | nih.gov |
| Introduction of a cyclopropanecarbonyl group in dihydropyrazoles | Enhanced nNOS inhibition | Neuroprotective Agents | nih.gov |
Applications in Coordination Chemistry: Design and Synthesis of Metal Complexes as Ligands
This compound and its derivatives are excellent candidates for use as ligands in coordination chemistry due to the presence of multiple potential donor atoms, including the pyrazole ring nitrogens, the exocyclic amino nitrogen, and the carbonyl oxygen.
Ligand Design and Coordination Modes
The design of ligands based on the this compound core allows for the creation of metal complexes with diverse structural topologies and properties. The coordination mode of the ligand can be controlled by the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating anions.
This class of ligands can act as monodentate, bidentate, or bridging ligands. Monodentate coordination typically occurs through one of the pyrazole ring nitrogens. Bidentate coordination can be achieved through chelation involving the exocyclic amino group and the carbonyl oxygen, forming a stable five-membered ring. nih.gov Bridging coordination can link multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers. mdpi.com For example, 4-amino-4H-1,2,4-triazole has been shown to act as a μ2-N1,N2 bridging ligand. mdpi.com
Spectroscopic and Structural Characterization of Complexes
The synthesized metal complexes are typically characterized by a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=O and N-H bands in the complex compared to the free ligand can indicate their involvement in coordination to the metal center. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help to elucidate the binding mode. nih.gov
UV-Visible spectroscopy can be used to study the electronic transitions within the complex and provide information about the coordination geometry of the metal ion. nih.gov
The following table summarizes the characterization of a silver(I) complex with a related 4-amino-4H-1,2,4-triazole ligand.
| Technique | Observation | Interpretation | Reference |
| Elemental Analysis | Confirmed the chemical formula [Ag₂(L)₂(NO₃)]n(NO₃)n | Stoichiometry of the complex | mdpi.com |
| FTIR Spectroscopy | Shift in ν(C=N) and presence of nitrate (B79036) peak | Coordination of the triazole ring and presence of nitrate | mdpi.com |
| Single Crystal X-ray Diffraction | Revealed a 2D coordination polymer with distorted tetrahedral and slightly bent Ag(I) geometries | Detailed 3D structure and coordination environment | mdpi.com |
Role as a Chemical Building Block in Complex Organic Synthesis
This compound serves as a versatile chemical building block for the synthesis of more complex organic molecules, particularly fused heterocyclic systems. researchgate.net Its inherent reactivity allows it to be a key starting material in multi-step synthetic sequences.
The amino group at the C4 position is a potent nucleophile, enabling reactions with a wide range of electrophiles. This reactivity is harnessed to construct new rings fused to the pyrazole core. For instance, condensation reactions with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. mdpi.com
Furthermore, the pyrazolin-5-one moiety can be a precursor for the synthesis of other heterocyclic systems through ring transformation reactions. For example, treatment with certain reagents could lead to ring-opening followed by recyclization to form different five- or six-membered heterocycles.
The utility of aminopyrazole derivatives as building blocks is well-documented. They are used as precursors for the synthesis of various fused systems, such as imidazo[1,2-b] nih.govresearchgate.netnih.govtriazoles and 1,2,4-triazolo[1,5-a]pyrimidines, which possess a variety of biological activities. nih.gov The synthetic strategies often involve the initial formation of an intermediate by reaction at the amino group, followed by an intramolecular cyclization step.
Applications in Analytical Chemistry (e.g., Reagents for Specific Chemical Assays)
Extensive research of scientific literature and chemical databases did not yield specific applications of this compound as a reagent in analytical chemistry for specific chemical assays. While structurally related compounds, such as 4-aminoantipyrine (B1666024) (4-AAP) and other 4-aminopyrazolone derivatives, are well-documented as chromogenic reagents, particularly for the spectrophotometric determination of phenols, no such detailed applications were found for this compound itself. researchgate.netnih.gov
The common analytical application of 4-aminoantipyrine involves an oxidative coupling reaction with phenolic compounds in the presence of an oxidizing agent, such as potassium ferricyanide, to form a colored antipyrine (B355649) dye. researchgate.net The intensity of the resulting color is proportional to the concentration of the phenol, which can be quantified using spectrophotometry. Researchers have synthesized various derivatives of 4-aminopyrazolone to serve as substitutes for 4-aminoantipyrine, aiming to achieve improved sensitivity and overcome limitations, such as the inability to detect para-substituted phenols. researchgate.net
However, specific studies detailing the use of this compound in similar or other analytical assays, including data on its reactivity, the analytes it can detect, or the conditions for such assays, are not available in the reviewed sources. Therefore, a data table of its specific applications in analytical chemistry cannot be compiled.
Environmental Fate and Chemical Degradation Pathways of 4 Amino 1,2,3 Trimethylpyrazolin 5 One
Photochemical and Hydrolytic Degradation Mechanisms in Aquatic Environments
The degradation of 4-Amino-1,2,3-trimethylpyrazolin-5-one in aquatic environments is influenced by both light (photochemical degradation) and water (hydrolytic degradation).
Studies on the related compound aminopyrine (B3395922), a precursor to 4-aminophenazone, reveal that advanced oxidation processes, such as UV/chloramine (B81541) treatment, can effectively degrade the molecule. In these processes, reactive species like hydroxyl radicals (HO•) and reactive chlorine species (RCS) are the primary drivers of degradation. nih.govresearchgate.net The degradation of aminopyrine was found to be significantly enhanced in the presence of UV light combined with chloramine, compared to chloramine alone. nih.gov The primary degradation pathways are proposed to be hydroxylation, deacetylation, and dephenylization. nih.govresearchgate.net Specifically, demethylation at the tertiary amine group is a key transformation. nih.govresearchgate.net
The rate of degradation is pH-dependent, with a decrease in the degradation rate as the pH increases from 6.5 to 10. nih.gov The presence of other substances in the water, such as carbonate, chloride, and natural organic matter, can inhibit the degradation of these compounds. nih.gov
Hydrolysis is another key degradation pathway for pyrazolone (B3327878) compounds. The kinetics of hydrolysis and autoxidation of aminophenazone have been studied in various buffer solutions, indicating that the compound is susceptible to degradation in aqueous environments. nih.govnih.gov The decomposition in aqueous solutions is influenced by pH, temperature, and ionic strength. nih.gov
Chemical Stability and Persistence in Different Media
The chemical stability of this compound is a critical factor in determining its environmental persistence. Investigations into the stability of aqueous solutions of aminophenazone have shown that the compound is not stable over long periods. researchgate.net
In aqueous solutions, the pH tends to increase over time, which is attributed to the formation of dimethylamine (B145610) as a degradation product. researchgate.net The degradation is more pronounced in more dilute solutions. For instance, a 1% solution of aminophenazone was found to be significantly less stable than a 5% solution under the same storage conditions. researchgate.net The degradation is also accompanied by a visible change in the solution's color to yellow-brownish. researchgate.net
The persistence of a chemical in the environment is also influenced by its interaction with soil and sediment. While specific studies on the soil persistence of this compound are limited, the degradation in aqueous media suggests that its persistence in moist soil environments would also be limited.
Table 1: Stability of Aminophenazone Aqueous Solutions
| Concentration | Initial pH | Final pH (after 7-8 months) | Degradation (%) | Primary Degradation Product |
|---|---|---|---|---|
| 5% | 7.7 | 10.1 | 7.8% | Dimethylamine |
| 1% | 7.3 | 10.1 | 34% | Dimethylamine |
Characterization of Chemical Transformation Products
The degradation of this compound results in the formation of various transformation products. The identification of these products is essential for a complete understanding of the compound's environmental impact, as some transformation products can be more toxic than the parent compound.
In the UV/chloramine treatment of the related compound aminopyrine, several intermediates and products have been identified. The proposed degradation pathways include: nih.govresearchgate.net
Hydroxylation: The addition of a hydroxyl group to the molecule.
Deacetylation: The removal of an acetyl group.
Dephenylization: The cleavage of the phenyl group from the pyrazolone ring.
Demethylation: The removal of a methyl group from the tertiary amine.
A key identified transformation product from the degradation of aminophenazone in aqueous solutions is dimethylamine . researchgate.net Thin-layer chromatography has been used to separate and detect various decomposition products. nih.gov
Table 2: Identified Transformation Products of Related Pyrazolone Compounds
| Parent Compound | Degradation Process | Identified Transformation Products/Pathways | Reference |
|---|---|---|---|
| Aminopyrine | UV/Chloramine | Hydroxylation, deacetylation, dephenylization, demethylation products | nih.govresearchgate.net |
| Aminophenazone | Aqueous Decomposition | Dimethylamine, unidentified colored products | researchgate.net |
Remediation Strategies Based on Chemical Degradation Processes
Several remediation strategies can be employed to remove this compound and its transformation products from contaminated environments. These strategies are often based on enhancing the chemical degradation processes.
Advanced Oxidation Processes (AOPs) have shown promise in the degradation of pyrazolone pharmaceuticals. nih.gov The UV/chloramine process is one such AOP that utilizes the generation of highly reactive radicals to break down the contaminant. nih.govresearchgate.net Ozonation is another AOP that has been investigated for the transformation of aminopyrine. researchgate.net While effective at removing the parent compound, AOPs can lead to the formation of transformation products that may also be of environmental concern. mdpi.com
Photocatalysis is another effective technology for the degradation of pharmaceutical compounds in water. nih.gov This process often utilizes semiconductor materials, like titanium dioxide (TiO2), which, when irradiated with UV light, generate reactive oxygen species that can mineralize organic pollutants. nih.gov
Adsorption using materials like molecularly imprinted polymers offers a selective method for the removal of specific pharmaceuticals from water. nih.gov While not a degradation process itself, it can be a crucial step in concentrating the contaminant for subsequent degradation treatment.
The choice of remediation strategy will depend on various factors, including the concentration of the contaminant, the environmental matrix (water, soil), and the presence of other substances.
Future Research Directions and Perspectives in Pyrazolin 5 One Chemical Research
Development of Highly Stereoselective and Enantioselective Synthetic Methods
The synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives with high stereocontrol is a significant area of focus, driven by the demand for enantiomerically pure compounds. rsc.orgnih.gov Pyrazolin-5-ones have emerged as highly effective substrates for the asymmetric synthesis of complex, functionalized molecules. rsc.orgrsc.org A primary strategy involves the nucleophilic addition of pyrazolin-5-ones from the C-4 position to various acceptors, creating tetrasubstituted carbon centers. rsc.org
Recent progress has centered on organocatalyzed asymmetric reactions, which offer a powerful means to construct optically active pyrazole derivatives. nih.gov For instance, the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by cinchona alkaloid-derived primary amines, has yielded products with excellent yields (up to 97%) and high enantioselectivities (up to 98.5% ee). nih.gov Similarly, bifunctional aminothiourea and aminosquaramide catalysts have been successfully employed in the Michael addition of pyrazolin-5-ones to nitroolefins, demonstrating the versatility of organocatalysis in this field. researchgate.net
Metal-catalyzed reactions also represent a promising frontier. An N,N′-dioxide–scandium(III) complex has been shown to catalyze the Z-selective asymmetric 1,4-addition of 4-substituted pyrazolones to alkynones, achieving high geometric control and excellent enantioselectivities. rsc.org These methods highlight a clear research trajectory towards the development of synthetic protocols that offer precise control over the three-dimensional structure of pyrazolin-5-one derivatives.
Table 1: Examples of Stereoselective and Enantioselective Reactions for Pyrazolin-5-one Derivatives
| Reaction Type | Substrates | Catalyst System | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| 1,4-Michael Addition | Pyrazolin-5-ones, α,β-Unsaturated Ketones | Cinchona Alkaloid-Derived Primary Amine | Up to 97% | Up to 98.5% | nih.gov |
| 1,4-Addition | 4-Substituted Pyrazolones, Alkynones | N,N′-Dioxide–Scandium(III) Complex | Good to High | Excellent | rsc.org |
| Michael Addition | Pyrazolin-5-ones, Nitroolefins | Bifunctional Aminothiourea | Good to Excellent | High | researchgate.net |
| Vinylogous Michael Addition | Vinylogous Pyrazolones, Enediones | Bifunctional Squaramide | Excellent | Excellent | acs.org |
| Aza-Michael Addition | 2-Pyrazolin-5-ones, α,β-Unsaturated Ketones | 9-epi-9-amino-9-deoxyquinine | Good | 94–98% | nih.gov |
Exploration of Novel Catalytic Systems for Efficient Synthesis
The efficiency and selectivity of pyrazolin-5-one synthesis are intrinsically linked to the catalyst employed. Future research is heavily invested in discovering and optimizing novel catalytic systems, spanning organocatalysis, metal catalysis, and greener alternatives. rsc.orgscielo.br The goal is to develop catalysts that are not only highly effective but also economically viable and environmentally benign.
Organocatalysis has gained significant traction due to its operational simplicity and reduced metal contamination. nih.gov Cooperative catalytic systems, such as those combining a chiral aminothiourea with an achiral organic acid, have been shown to facilitate Michael additions effectively. researchgate.net The development of switchable catalytic systems is also a key area. For example, the use of Ag2CO3 has been shown to play a crucial role in switching the stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles from the Michael addition of pyrazoles and conjugated carbonyl alkynes. nih.gov
In metal catalysis, the focus is on designing complexes that can achieve high turnover numbers and selectivities. Scandium(III) complexes are one such example, proving effective in asymmetric 1,4-addition reactions. rsc.org Furthermore, microwave-assisted, solvent-free synthesis represents a greener approach, enabling a rapid and straightforward one-pot synthesis of various pyrazolone derivatives with high regioselectivity. scielo.br The exploration of nanocatalysts and reusable catalysts, such as sodium gluconate, for multicomponent reactions is also gaining momentum, aligning with the principles of sustainable chemistry. rsc.org
Integration with Advanced High-Throughput Experimentation and Data Science in Chemical Synthesis
The traditional, often laborious, process of reaction optimization is being revolutionized by the integration of high-throughput experimentation (HTE), flow chemistry, and data science. These technologies are poised to accelerate the discovery and synthesis of novel pyrazolin-5-one derivatives. HTE allows for the rapid screening of numerous reaction conditions in parallel, quickly identifying optimal parameters for yield and selectivity. nih.govnih.gov
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. mdpi.com It enables the efficient two-stage synthesis of pyrazoles from acetophenones and has been used to produce pyrazole-4-carboxylate derivatives with good yields and excellent regioselectivities. mdpi.comgalchimia.com This methodology is particularly suited for generating libraries of compounds for screening purposes. mdpi.com
The vast datasets generated by HTE and flow chemistry can be leveraged by data science and machine learning algorithms. eurasianjournals.com These computational tools can identify complex patterns and relationships between reaction parameters and outcomes, leading to more accurate predictive models for reaction optimization. eurasianjournals.comnih.gov This synergy between automated experimentation and data-driven analysis will enable chemists to navigate the vast chemical space of pyrazolin-5-one derivatives more efficiently, reducing development time and resources.
Computational Design and Predictive Modeling for Novel Pyrazolin-5-one Derivatives with Tunable Chemical Reactivity
Computational chemistry has become an indispensable tool for modern chemical research, offering profound insights into the structural and functional properties of molecules like pyrazolin-5-ones. eurasianjournals.com Methods such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide a cost-effective and efficient means to design novel derivatives and predict their chemical reactivity. eurasianjournals.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this approach. By developing 2D-QSAR models, researchers can predict the potential activity of newly designed pyrazole derivatives. nih.gov These models are built on datasets of known compounds and use molecular descriptors to correlate chemical structure with properties like reactivity. nih.gov This allows for the in silico design of novel compounds with enhanced or specific reactivity by substituting functional groups based on the model's predictions. nih.gov
Molecular docking and density functional theory (DFT) calculations offer a more detailed view of molecular behavior. eurasianjournals.commdpi.com Docking studies can predict the binding modes and affinity of pyrazolone derivatives to specific targets, while DFT provides insights into their electronic structure and properties. eurasianjournals.comresearchgate.net These predictive capabilities are crucial for designing molecules with tunable reactivity, allowing chemists to tailor derivatives for specific applications, whether in catalysis, materials, or pharmacology, before committing to their synthesis. nih.govsci-hub.se
Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science
The unique chemical properties of pyrazolin-5-one derivatives make them attractive candidates for applications beyond their traditional use in pharmaceuticals and dyes. A growing area of interdisciplinary research lies at the intersection of pyrazolin-5-one synthesis and advanced materials science.
A significant application is in the field of corrosion inhibition. Synthesized pyrazoline derivatives have been shown to be effective, low-cost inhibitors for the corrosion of carbon steel in highly acidic environments, which is relevant to industrial processes like oilfield well acidization. nih.govacs.org These compounds can act as mixed-type inhibitors, protecting the metal surface, and also function as biocides against corrosive microbes like sulfate-reducing bacteria (SRBs). nih.gov This dual functionality highlights their potential in creating advanced protective materials.
Future research will likely explore the incorporation of pyrazolin-5-one moieties into polymers and other functional materials. Their inherent chemical reactivity and ability to coordinate with metals suggest potential applications in sensors, catalytic materials, and functional coatings. nih.govresearchgate.net The synthesis of pyrazolone-based nanometer-sized silver(I) complexes, for example, points toward the development of novel nanomaterials with unique physicochemical properties. researchgate.net The continued collaboration between synthetic chemists and material scientists is essential to fully exploit the potential of the pyrazolin-5-one scaffold in creating next-generation materials.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Amino-1,2,3-trimethylpyrazolin-5-one with high purity?
- Methodology : Multi-step organic synthesis typically involves condensation reactions and regioselective alkylation. For pyrazolone derivatives, intermediates like 4-aminoantipyrine analogs (e.g., 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) are synthesized via nucleophilic substitution, followed by purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Critical Parameters : Reaction temperature (80–100°C for cyclization), stoichiometric control of methylating agents, and inert atmosphere (N₂/Ar) to prevent oxidation. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized structurally and spectroscopically?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 1,2,3 positions) and confirms pyrazolone ring formation. Aromatic protons in phenyl-substituted analogs resonate at δ 7.2–7.8 ppm .
- FT-IR : Absorbance at 1650–1700 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N-H stretch for amino group) .
- Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the optimal storage conditions to maintain compound stability?
- Storage Protocol : Store in airtight, light-resistant containers at 2–8°C. Desiccants (silica gel) prevent hydrolysis of the amino group. Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) confirms integrity .
Advanced Research Questions
Q. How do steric and electronic effects of the 1,2,3-trimethyl groups influence reactivity in biological systems?
- Mechanistic Insight : Methyl groups increase steric hindrance, reducing nonspecific binding to off-target proteins. Computational studies (DFT, molecular docking) predict enhanced selectivity for enzymes like cyclooxygenase-2 (COX-2) compared to unmethylated analogs .
- Experimental Validation : Competitive binding assays (SPR, ITC) quantify affinity shifts. For example, methyl substitution in pyrazolones reduces IC₅₀ for COX-2 by 40% compared to phenyl-substituted derivatives .
Q. How can contradictory data on biological activity be resolved?
- Case Study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from solubility differences.
- Resolution Strategy :
- Solubility Optimization : Use co-solvents (DMSO/PEG) or nanoformulations to enhance bioavailability .
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., Mueller-Hinton broth for MIC assays) .
- Data Normalization : Cross-reference with structural analogs (e.g., 4-amino-1,2,4-triazole derivatives) to identify structure-activity trends .
Q. What methodologies are used to study the compound’s redox behavior and potential antioxidant activity?
- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS pH 7.4) identifies oxidation peaks (~0.5 V vs. Ag/AgCl) corresponding to the pyrazolone ring .
- Antioxidant Assays :
- DPPH Radical Scavenging: IC₅₀ values compared to ascorbic acid .
- FRAP Assay: Quantify Fe³+ reduction capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
